(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
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Overview
Description
(E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is an organic compound that features a hydrazide functional group linked to a benzylidene moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 4-hydroxybenzaldehyde under reflux conditions in ethanol to form the final product. The reaction is typically carried out in the presence of an acid catalyst such as acetic acid to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide depends on its specific application. For instance, in antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-hydroxybenzylidene)acetohydrazide: Lacks the imidazole ring, which may reduce its biological activity.
(E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: Contains a methoxy group instead of a hydroxyl group, potentially altering its reactivity and biological properties.
(E)-N’-(4-hydroxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group on the imidazole ring, which may affect its steric and electronic properties.
Uniqueness
The presence of both the hydroxyl group on the benzylidene moiety and the methyl group on the imidazole ring in (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-14-6-7-17(10)9-13(19)16-15-8-11-2-4-12(18)5-3-11/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJIPMXCPALZTL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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